2-Oxoadamantane-1-carboxamide

Description

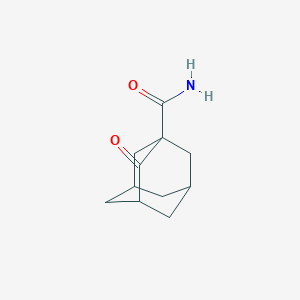

2-Oxoadamantane-1-carboxamide is a bicyclic carboxamide derivative characterized by its adamantane backbone substituted with a carboxamide group at position 1 and a ketone (oxo) group at position 2. This compound belongs to the adamantane family, a class of rigid, diamondoid hydrocarbons known for their stability and diverse pharmacological applications. The structural rigidity of adamantane derivatives often enhances binding affinity to biological targets, making them valuable in drug discovery .

The synthesis of this compound involves multi-step reactions starting from adamantane-1-carbonyl chloride. Key intermediates include N-o-tolylcycloadamantanecarboxamide (2) and 2-adamantane-1H-indol-5-amine (3), followed by oxalyl chloride treatment to form the oxoacetyl chloride intermediate (4). Subsequent reactions with substituted amines yield the final carboxamide derivatives (5a–y) .

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-oxoadamantane-1-carboxamide |

InChI |

InChI=1S/C11H15NO2/c12-10(14)11-4-6-1-7(5-11)3-8(2-6)9(11)13/h6-8H,1-5H2,(H2,12,14) |

InChI Key |

VZKFGHWXBWYJAH-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3=O)C(=O)N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3=O)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Oxoadamantane-1-carboxamide with structurally or functionally related adamantane derivatives, focusing on molecular properties, synthesis routes, and biological activities.

Key Observations:

N-substituted derivatives (e.g., 5a–y) exhibit enhanced cytotoxicity, suggesting that electron-withdrawing groups (e.g., oxo) and aromatic amines synergize to disrupt cancer cell proliferation .

Synthetic Flexibility :

- This compound derivatives are synthesized via modular routes, enabling diverse substitutions at the carboxamide position. This contrasts with Memantine, which requires simpler alkylation steps .

Pharmacological Profiles :

- Unlike Memantine, which targets neurological pathways, this compound derivatives show broad-spectrum anticancer activity, likely due to apoptosis induction via caspase-3/7 activation .

- Adamantane-1-carboxylic acid lacks significant bioactivity but serves as a critical precursor for carboxamide and ester derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.